molecular formula C11H16O3 B13856513 5-(3-Hydroxypentyl)benzene-1,3-diol

5-(3-Hydroxypentyl)benzene-1,3-diol

Cat. No.: B13856513
M. Wt: 196.24 g/mol
InChI Key: INTOLMATVXGPCF-UHFFFAOYSA-N
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Description

5-(3-Hydroxypentyl)benzene-1,3-diol is a synthetic phenolic compound characterized by a resorcinol core (benzene-1,3-diol) substituted with a hydroxypentyl chain at the 5-position. This article compares its hypothetical properties and reactivity with well-studied analogs, leveraging experimental data from related compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(3-hydroxypentyl)benzene-1,3-diol

InChI

InChI=1S/C11H16O3/c1-2-9(12)4-3-8-5-10(13)7-11(14)6-8/h5-7,9,12-14H,2-4H2,1H3

InChI Key

INTOLMATVXGPCF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypentyl)benzene-1,3-diol typically involves the reaction of a benzene derivative with a hydroxypentyl group. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with 3-chloropentanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-(3-Hydroxypentyl)benzene-1,3-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypentyl)benzene-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-(3-Hydroxypentyl)benzene-1,3-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypentyl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as scavenging free radicals and modulating oxidative stress .

Comparison with Similar Compounds

Alkyl Chain Modifications

Alkyl-substituted benzene-1,3-diols demonstrate that chain length, branching, and hydroxylation critically influence bioactivity:

Compound Structure Key Findings Reference
5-(1,1-Dimethylheptyl)resorcinol Branched alkyl chain >50% neuroprotection at 1 μM due to enhanced lipophilicity and target binding .
5-Pentylbenzene-1,3-diol (Olivetol) Linear pentyl chain Precursor in cannabinoid synthesis; moderate antimicrobial activity .
5-(8-Pentadecenyl)benzene-1,3-diol Unsaturated C15 chain High hydrophobicity (XlogP = 8.10); plant-derived antimicrobial agent .
Loseolamycin A1 13-Hydroxy-13-methyltetradecyl chain Antibacterial activity via membrane disruption; hydroxylation enhances solubility .

Trends :

  • Branching (e.g., 5-(1,1-dimethylheptyl)resorcinol) improves potency by optimizing steric interactions with biological targets .
  • Hydroxylation in alkyl chains (e.g., Loseolamycin A1) balances lipophilicity and solubility, enhancing bioavailability .
  • Unsaturation (e.g., 5-(8-Pentadecenyl) derivative) increases membrane permeability but may reduce metabolic stability .

Oxygenated and Aromatic Substitutions

Oxygen atoms or aromatic extensions modulate electronic properties and radical scavenging:

Compound Structure Key Findings Reference
5-Butoxybenzene-1,3-diol Ether-linked butoxy group Reduced neuroprotection compared to branched analogs due to restricted conformational flexibility .
Benzofuran-stilbene hybrids Benzofuran-vinyl-resorcinol conjugates Enhanced antioxidative activity via π-π stacking and hydrogen bonding; derivatives show antimicrobial effects .
Resveratrol (E)-Styryl-4-hydroxyphenyl group Potent antioxidant and anti-inflammatory activity; reacts with superoxide radicals .
4-((4-Isopentyloxy)phenyl)diazenyl-benzene-1,3-diol Azo-resorcinol derivative Superior antibacterial activity against S. aureus (MIC ~3× lower than lead compounds) .

Trends :

  • Conjugated systems (e.g., resveratrol’s styryl group) enhance radical scavenging via electron delocalization .
  • Azo groups introduce strong electrophilic character, improving antibacterial specificity .

Toxicity and Structural Optimization

Structural modifications in natural phenol derivatives reveal trade-offs between activity and toxicity:

Compound Modification Outcome Reference
Climacostol Natural 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol Baseline cytotoxicity in protozoans; synthetic methyl/hydroxyl analogs increase mammalian toxicity .
5-[(2Z)-Non-2-en-1-yl]benzene-1,2,3-triol Additional hydroxyl group on aromatic ring Higher toxicity than climacostol due to increased redox reactivity .

Trends :

  • Additional hydroxyl groups amplify oxidative stress but may compromise selectivity .
  • Alkenyl chains (e.g., climacostol) improve target binding but require stereochemical control to avoid off-target effects .

Implications for Drug Design

Alkyl Chain Engineering : Branched or hydroxylated chains optimize bioactivity and pharmacokinetics.

Conjugated Systems : Styryl or benzofuran moieties enhance antioxidant capacity but require stability studies.

Toxicity Mitigation : Balancing lipophilicity and polar substitutions reduces off-target effects.

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